molecular formula C14H16O3 B12526693 1-(6-Methoxynaphthalen-2-yl)propane-1,2-diol

1-(6-Methoxynaphthalen-2-yl)propane-1,2-diol

Katalognummer: B12526693
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: CWZNIRHUMZESFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Methoxynaphthalen-2-yl)propane-1,2-diol is an organic compound that features a naphthalene ring substituted with a methoxy group and a propane-1,2-diol side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(6-Methoxynaphthalen-2-yl)propane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 6-methoxynaphthalene with a suitable diol precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Methoxynaphthalen-2-yl)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

1-(6-Methoxynaphthalen-2-yl)propane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-Methoxynaphthalen-2-yl)propane-1,2-diol is unique due to its specific substitution pattern and the presence of both a methoxy group and a propane-1,2-diol side chain. This combination imparts unique chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C14H16O3

Molekulargewicht

232.27 g/mol

IUPAC-Name

1-(6-methoxynaphthalen-2-yl)propane-1,2-diol

InChI

InChI=1S/C14H16O3/c1-9(15)14(16)12-4-3-11-8-13(17-2)6-5-10(11)7-12/h3-9,14-16H,1-2H3

InChI-Schlüssel

CWZNIRHUMZESFD-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C1=CC2=C(C=C1)C=C(C=C2)OC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.